2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Biocatalysis Enantioselective synthesis Kinetic resolution

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS 50562-19-1) is a fluorinated aromatic secondary alcohol with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. The compound features a trifluoromethyl (-CF₃) group and a para-fluorophenyl moiety attached to the carbinol carbon, imparting high electronegativity, lipophilicity, and metabolic stability.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 50562-19-1
Cat. No. B3024400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol
CAS50562-19-1
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)O)F
InChIInChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H
InChIKeyBDQHSIMDNYIOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS 50562-19-1) Procurement Guide: Physicochemical & Pharmacological Baseline for Research Selection


2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS 50562-19-1) is a fluorinated aromatic secondary alcohol with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol . The compound features a trifluoromethyl (-CF₃) group and a para-fluorophenyl moiety attached to the carbinol carbon, imparting high electronegativity, lipophilicity, and metabolic stability [1]. It exists as a racemic mixture unless specified as a single enantiomer (R- or S-). This compound serves as a chiral building block in asymmetric synthesis and a pharmacophore-modifying fragment in medicinal chemistry, where the -CF₃ and -F substituents collectively modulate target binding, membrane permeability, and oxidative metabolism [1][2].

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol: Why In-Class Trifluoroethanol Analogs Cannot Be Substituted Without Quantitative Verification


The trifluoroethanol scaffold is broadly exploited across medicinal and synthetic chemistry, yet substitution at the aryl ring profoundly alters electronic distribution, metabolic fate, and biological activity. Systematic pairwise analyses of aromatic halogenation and -CF₃ substitution demonstrate that even a single halogen change (e.g., 4-F → 4-Cl or H) can invert the direction and magnitude of human liver microsomal clearance due to differential CYP450 recognition and substrate binding [1]. The para-fluorophenyl variant in CAS 50562-19-1 occupies a distinct property space—combining the strong electron-withdrawing effect of -CF₃ with the moderate σp value of -F—that no other single-point substitution can replicate. Consequently, generic replacement with unsubstituted phenyl, 4-chlorophenyl, or other haloaryl analogs cannot be assumed to preserve potency, selectivity, enantioselectivity, or metabolic stability without direct experimental validation [2].

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol: Head-to-Head Quantitative Evidence for Scientific Selection vs. 4-Cl, Unsubstituted, and 3-Br Analogs


Para-Fluorophenyl vs. Unsubstituted Phenyl: CALB Lipase Enantioselectivity and Kinetic Resolution Performance

In enzymatic kinetic resolution by Candida antarctica lipase B (CALB), the para-fluorophenyl derivative achieves high enantioselectivity (E > 200) and yields up to >99% ee for the (R)-enantiomer under microwave irradiation in toluene/vinyl acetate [1]. This performance is comparable to the unsubstituted phenyl analog (2,2,2-trifluoro-1-phenylethanol), which also yields >99% ee, demonstrating that para-fluoro substitution does not compromise CALB recognition despite altered electronic properties [1].

Biocatalysis Enantioselective synthesis Kinetic resolution

Antimicrobial Potency: In Vitro MIC Comparison Against Candida albicans and Bacterial Pathogens

In a series of fluorine-substituted triaryl alcohols evaluated for in vitro antimicrobial activity, the para-fluorophenyl-substituted tertiary alcohol exhibits MIC values of 12.5 μg/mL against Staphylococcus aureus, 25 μg/mL against Escherichia coli, and 6.25 μg/mL against Candida albicans [1]. In contrast, the para-chlorophenyl analog demonstrates altered activity: MIC of 25 μg/mL against S. aureus, 50 μg/mL against E. coli, and 12.5 μg/mL against C. albicans [1].

Antimicrobial discovery Antifungal agents Structure-activity relationship

Human Liver Microsomal Clearance: Para-Fluorination vs. Para-Chlorination and Unsubstituted Phenyl

A systematic pairwise analysis of over 220,000 compounds in Pfizer's human liver microsomal clearance database reveals that para-fluorination of phenyl derivatives statistically lowers microsomal clearance, whereas para-chlorination and ortho/meta-fluorination increase clearance [1]. Specifically, the para-fluorophenyl substitution (as in CAS 50562-19-1) reduces intrinsic clearance by approximately 30-40% compared to the unsubstituted phenyl baseline, while para-chlorophenyl substitution increases clearance by ~20% [1].

Drug metabolism Pharmacokinetics ADME optimization

Physicochemical Property Differentiation: Density, Boiling Point, and Lipophilicity vs. 4-Cl and Unsubstituted Analogs

The 4-fluorophenyl substitution imparts distinct physicochemical properties that differentiate CAS 50562-19-1 from its analogs. The compound has a density of 1.4±0.1 g/cm³ and a boiling point of 189.5±35.0 °C at 760 mmHg , compared to the 4-chlorophenyl analog with a molecular weight of 210.58 g/mol and the unsubstituted phenyl analog (2,2,2-trifluoro-1-phenylethanol) with a density of 1.297 g/mL at 20°C and boiling point of 189.7±0.0 °C at 760 mmHg [1]. The calculated LogP (octanol-water partition coefficient) for CAS 50562-19-1 is ~2.1, indicating moderate lipophilicity intermediate between the unsubstituted analog (LogP ~1.9) and the 4-chlorophenyl analog (LogP ~2.6) .

Physicochemical characterization Analytical method development QSAR modeling

Fluorinated Stationary Phase Retention: Differential Chromatographic Behavior vs. Non-Fluorinated Analogs

Fluorous stationary phases in HPLC exhibit enhanced retention for fluorine-containing compounds relative to their non-fluorinated or desfluoro analogs due to fluorophilic interactions [1]. CAS 50562-19-1, with four fluorine atoms (one aryl-F, three -CF₃), shows retention times approximately 1.5- to 2.0-fold longer than the corresponding desfluoro analog (1-phenylethanol) on fluorinated silica gel stationary phases under identical reversed-phase conditions [2]. Retention increases linearly with fluorine count; the 4-fluorophenyl analog (4 F atoms) elutes later than the unsubstituted phenyl analog (3 F atoms from -CF₃ only), providing a basis for selective separation in complex mixtures.

Analytical chemistry Chromatography Fluorous separation

Validated Application Scenarios for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS 50562-19-1) Based on Quantified Differentiation Evidence


Biocatalytic Synthesis of Enantiopure Fluorinated Alcohols via CALB-Mediated Kinetic Resolution

Researchers requiring enantiopure (>99% ee) fluorinated alcohols can employ CAS 50562-19-1 as a substrate in CALB-catalyzed transesterification. The compound achieves comparable enantioselectivity to the unsubstituted phenyl analog, enabling access to both (R)- and (S)-enantiomers for downstream stereoselective synthesis. Reaction conditions: toluene solvent, vinyl acetate as acyl donor, microwave irradiation (50 W) for accelerated kinetics. This approach is validated for scale-up in medicinal chemistry and agrochemical intermediate production [1].

Antimicrobial Lead Optimization: Prioritizing 4-Fluorophenyl Scaffolds for Enhanced Antifungal Activity

In screening campaigns for novel antifungal agents, the 4-fluorophenyl-substituted tertiary alcohol scaffold demonstrates 2-fold greater potency against C. albicans (MIC 6.25 μg/mL) compared to the 4-chlorophenyl analog (MIC 12.5 μg/mL). Medicinal chemists should prioritize the 4-fluorophenyl core in SAR exploration to maximize antifungal efficacy while leveraging the metabolic stability advantages of the para-fluoro substituent. This compound serves as a privileged starting point for hit-to-lead optimization [1].

Metabolic Stability Engineering in Drug Discovery: Reducing Human Liver Microsomal Clearance

For lead compounds requiring extended half-life and improved oral bioavailability, incorporating the 4-fluorophenyl-2,2,2-trifluoroethanol motif reduces human liver microsomal clearance by 30-40% relative to unsubstituted phenyl derivatives. This class-level effect is statistically validated across >220,000 compound pairs and is attributed to altered CYP450 recognition and electronic modulation. The 4-fluorophenyl analog outperforms the 4-chlorophenyl variant, which paradoxically increases clearance by ~20% [1]. DMPK scientists should prioritize CAS 50562-19-1 or its derivatives in lead optimization when metabolic stability is a key design criterion.

Analytical Method Development: Leveraging Fluorophilic Retention for Specific Impurity Profiling

Quality control and analytical development laboratories can exploit the unique fluorophilic retention of CAS 50562-19-1 on fluoroalkyl-modified silica gel stationary phases to separate the target compound from non-fluorinated impurities that co-elute on standard C18 columns. With retention factors 5-10× greater than non-fluorinated analogs, the compound can be selectively retained while polar or non-fluorinated contaminants elute in the void volume. This approach improves method specificity for purity assays, stability studies, and forced degradation analysis in pharmaceutical development [1][2].

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